1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole

Übersicht

Beschreibung

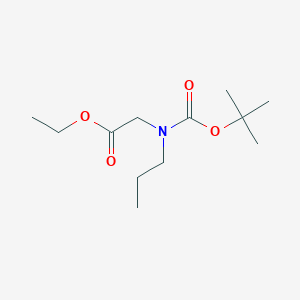

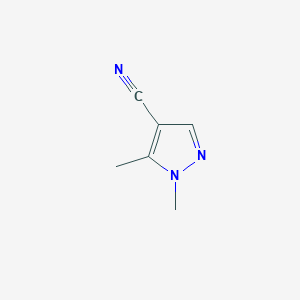

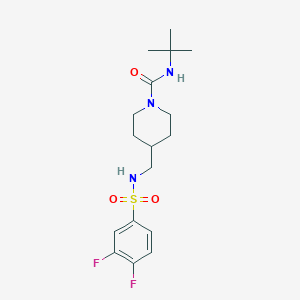

1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Praziquantel, and it is a widely used anthelmintic drug that is highly effective in treating parasitic infections in animals and humans. Praziquantel has been used for over three decades and has proven to be highly effective in the treatment of various parasitic infections.

Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those related to 1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole, have been studied for their ability to inhibit mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. These compounds have demonstrated potent topoisomerase I inhibition, suggesting potential applications in cancer therapy by interfering with cancer cell proliferation (Alpan, Gunes, & Topçu, 2007).

Corrosion Inhibition

Research on benzimidazole derivatives has also highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can significantly protect metals like N80 steel in hydrochloric acid by forming a protective layer that reduces corrosion rates. This property is crucial for industries dealing with metal preservation and maintenance (Yadav et al., 2016).

Anticancer and Antimicrobial Activities

Benzimidazole derivatives have been synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity, showing significant activity against various cancer cell lines. These compounds bind effectively to DNA through an intercalative mode, which can lead to apoptosis in cancer cells, indicating their potential as anticancer agents (Paul et al., 2015). Additionally, the antimicrobial activity of these derivatives against bacteria and fungi highlights their potential as new therapeutic agents for treating infectious diseases (Salahuddin et al., 2017).

Neuropeptide Y Y1 Receptor Antagonism

Novel benzimidazole derivatives have been synthesized and evaluated as selective antagonists for the neuropeptide Y Y1 receptor, with the aim of developing anti-obesity drugs. This research demonstrates the therapeutic potential of benzimidazole derivatives in modulating receptors associated with energy balance and appetite control (Zarrinmayeh et al., 1998).

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14(2)12-20-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMMQJIHRAYOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylpropyl)-2-(phenoxymethyl)benzimidazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)